N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) core linked to a sulfonamide group substituted with a 2-(furan-3-yl)ethyl moiety. The compound’s structure combines a partially saturated bicyclic aromatic system (tetralin) with a sulfonamide pharmacophore, a motif commonly associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . The furan-3-yl group introduces a heteroaromatic oxygen atom, which may influence electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-21(19,17-9-7-13-8-10-20-12-13)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,8,10-12,17H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBUKNRFSELGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl ethylamine, which is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the furan and tetrahydronaphthalene moieties enhances the compound's ability to interact with biological targets involved in cancer progression.
- Case Studies : In vitro studies have demonstrated that certain derivatives of sulfonamides can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), showcasing IC50 values in the micromolar range, indicating significant potency against these cells .
1.2 Antimicrobial Properties
The antibacterial potential of sulfonamides is well-documented. This compound could serve as a lead compound for developing new antimicrobial agents:
- Activity Against Pathogens : Preliminary studies suggest that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folic acid synthesis.
- Research Findings : For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound may allow its application in organic electronics:
- Conductive Polymers : Research has explored the incorporation of such sulfonamide compounds into conductive polymer matrices, enhancing their electrical conductivity and stability.
- Case Studies : Studies indicate that blending these compounds with polymers can lead to improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Synthetic Applications
3.1 Chemical Synthesis
The synthesis of this compound can be achieved through various methods:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution reactions involving furan derivatives and sulfonamides. This pathway allows for the introduction of different substituents to modify biological activity.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacting furan derivatives with sulfonamide |
| Cyclization | Formation of cyclic structures for increased stability |
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide derivatives and other pharmacologically relevant analogs. Key differences lie in substituent groups, molecular properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas where explicit data were unavailable.
Key Observations
Structural Backbone Variations: The target compound’s tetralin-sulfonamide core is shared with analogs in and , but substituent groups differ significantly. The furan-3-yl group provides a smaller heteroaromatic ring compared to the pyridazine (N-heterocycle in ) or thiazole (S-heterocycle in ).
Electronic and Lipophilic Profiles :
- The furan oxygen atom (target compound) is less electronegative than the thiazole sulfur () but more polar than purely hydrocarbon substituents. This could moderate solubility and membrane permeability.
- Methoxy groups in and enhance lipophilicity, which may favor CNS penetration or hydrophobic target interactions.
The benzothiazole-acetamide analogs in show structural similarity to acetylcholinesterase (AChE) inhibitors, suggesting a possible overlap in therapeutic areas (e.g., neurodegenerative diseases). Sesquiterpenes like methyl crassnate () demonstrate α-glucosidase inhibition, highlighting the pharmacological relevance of heterocyclic and oxygenated substituents—a feature shared with the target compound’s furan group.
Synthetic and Optimization Considerations :
- The tetralin core offers rigidity and planarity, advantageous for stacking interactions in enzyme active sites. Substitution with furan (vs. pyridazine or thiazole) may simplify synthesis due to fewer heteroatoms and lower molecular complexity.
Biological Activity
N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies and case analyses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 321.5 g/mol
This sulfonamide derivative incorporates a furan moiety and a tetrahydronaphthalene structure, which are known to influence its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, furan-containing derivatives have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds with a tetrahydronaphthalene core have demonstrated significant activity against breast cancer cells (IC values ranging from 1.61 to 1.98 µg/mL) .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | MCF-7 |
| Compound B | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
The sulfonamide class has been well-known for its antimicrobial properties. Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis .
Case Study: Antimicrobial Efficacy
In a comparative study of various sulfonamides, the target compound showed comparable efficacy to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. The presence of electron-donating groups on the aromatic rings enhances the compound's reactivity and biological efficacy. For instance, modifications at specific positions on the furan ring can significantly alter the compound's interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Furan ring substitutions | Enhanced antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
